molecular formula C23H25N3OS B3494815 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B3494815
M. Wt: 391.5 g/mol
InChI Key: CHAODOXDIRNDOZ-VMPITWQZSA-N
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Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and piperazine moieties under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a single bond.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 1-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.

    Reduction: Formation of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylpropyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The methoxyphenyl group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine: Lacks the phenylprop-2-en-1-yl group.

    1-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Contains a hydroxyl group instead of a methoxy group.

    1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine: Lacks the double bond in the phenylprop-2-en-1-yl group.

Uniqueness: 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the combination of its structural features, which contribute to its specific chemical reactivity and potential biological activity. The presence of the thiazole ring, piperazine ring, and methoxyphenyl group in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-27-21-11-9-20(10-12-21)22-18-28-23(24-22)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-12,18H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAODOXDIRNDOZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

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